molecular formula C12H24O3 B1243034 (R)-2-hydroxylauric acid CAS No. 70267-25-3

(R)-2-hydroxylauric acid

Cat. No.: B1243034
CAS No.: 70267-25-3
M. Wt: 216.32 g/mol
InChI Key: YDZIJQXINJLRLL-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Hydroxylauric acid is a chiral, 12-carbon saturated fatty acid featuring a hydroxyl group at the second carbon atom. This enantiomer is a product of the enzymatic reaction catalyzed by fatty acid 2-hydroxylase (FA2H) in mammalian cells . It serves as a valuable reference standard and investigational tool in biochemical and lipidomics research. Research into (R)-2-hydroxylated fatty acids has revealed their significance in modulating cancer cell biology. Studies on gastric cancer models indicate that (R)-2-hydroxylated fatty acids, such as (R)-2-hydroxypalmitic acid, can increase chemosensitivity to agents like cisplatin. This effect is mediated through the inhibition of the mTOR/S6K1 signaling pathway and subsequent downregulation of the transcription factor Gli1, a key player in Hedgehog signaling and chemoresistance . Beyond their role as signaling mediators, 2-hydroxy fatty acids are rapidly incorporated into complex sphingolipids, such as 2-hydroxy fatty acid-containing ceramides. These specialized ceramides have been demonstrated to induce apoptosis in cancer cell lines at lower concentrations than their non-hydroxylated counterparts, suggesting another potential mechanism for their anti-tumor activity . The presence of the hydroxyl group can also alter the biophysical properties of cell membranes, potentially influencing membrane fluidity and the function of membrane-associated proteins . Researchers can utilize this compound to explore these diverse mechanisms in the context of metabolic studies, cancer research, and the development of novel therapeutic strategies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70267-25-3

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

(2R)-2-hydroxydodecanoic acid

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m1/s1

InChI Key

YDZIJQXINJLRLL-LLVKDONJSA-N

SMILES

CCCCCCCCCCC(C(=O)O)O

Isomeric SMILES

CCCCCCCCCC[C@H](C(=O)O)O

Canonical SMILES

CCCCCCCCCCC(C(=O)O)O

Origin of Product

United States

Biosynthesis and Enzymology of R 2 Hydroxylauric Acid

Elucidation of the Alpha-Hydroxylation Pathway for (R)-2-Hydroxy Fatty Acid Formation

The formation of (R)-2-hydroxy fatty acids, including (R)-2-hydroxylauric acid, primarily occurs through an alpha-hydroxylation pathway. This process is crucial for the synthesis of various essential lipids.

Role of Fatty Acid 2-Hydroxylase (FA2H) in Stereospecific Production

The key enzyme responsible for the production of (R)-2-hydroxy fatty acids is Fatty Acid 2-Hydroxylase (FA2H). nih.govjensenlab.org This enzyme is highly specific, catalyzing the hydroxylation of fatty acids at the C-2 position to produce exclusively the (R)-enantiomer. nih.govuniprot.orgsigmaaldrich.comuniprot.org This stereospecificity is a critical aspect of its function, as the different enantiomers, (R) and (S), of 2-hydroxy fatty acids have distinct roles and are incorporated into different types of sphingolipids. nih.govuniprot.org For instance, the (R)-enantiomer is preferentially found in hexosylceramides, while the (S)-enantiomer is incorporated into ceramides (B1148491). nih.govuniprot.org

The FA2H enzyme is an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum. nih.govencyclopedia.pubresearcher.life Its activity is fundamental for the synthesis of 2-hydroxy fatty acid-containing sphingolipids, which are abundant in neural tissues and the epidermis. jensenlab.orguniprot.orgmedlineplus.gov In fact, FA2H plays an essential role in the formation of galactosphingolipids of the myelin sheath and is critical for the skin's permeability barrier. jensenlab.orguniprot.orgnih.gov

Mechanistic Insights into FA2H Catalytic Activity and Substrate Specificity

FA2H belongs to a family of fatty acid hydroxylase/desaturase enzymes. encyclopedia.pub While the precise in vivo substrate is still a subject of investigation, in vitro assays have demonstrated that free fatty acids are efficiently hydroxylated. encyclopedia.pub The enzyme exhibits a preference for long-chain fatty acids (LCFAs) and very-long-chain fatty acids (VLCFAs). encyclopedia.pub For example, in plants like Arabidopsis thaliana, there are two related FA2H genes, FAH1 and FAH2, which differ in their substrate specificity; FAH1 primarily acts on VLCFAs, whereas FAH2 prefers LCFAs. encyclopedia.pub In mammals, a single FA2H enzyme is responsible for the hydroxylation of a range of fatty acids. encyclopedia.pub The enzyme's catalytic center contains a di-metal ion core, which in yeast has been identified as containing two zinc ions. encyclopedia.pubresearchgate.net

Cofactor Requirements and Reaction Mechanisms of FA2H

The catalytic activity of FA2H is dependent on NAD(P)H as a cofactor. nih.govresearcher.life The enzyme facilitates the transfer of electrons from NAD(P)H to molecular oxygen. uniprot.orgencyclopedia.pub In most eukaryotes, FA2H possesses an N-terminal cytochrome b5-like domain that is crucial for this electron transfer. encyclopedia.pub Plant FA2H enzymes, however, lack this domain and instead interact with separate cytochrome b5 proteins within the endoplasmic reticulum membrane. encyclopedia.pub The reaction mechanism involves the hydroxylation of a 1,2-saturated fatty acid in the presence of Fe(II)-[cytochrome b5] and oxygen, resulting in the formation of a (R)-2-hydroxy fatty acid, Fe(III)-[cytochrome b5], and water. uniprot.org The optimal pH for this reaction is between 7.6 and 7.8. uniprot.org

Alternative Biosynthetic Routes to Hydroxy Fatty Acids

While FA2H is the primary enzyme for alpha-hydroxylation, other enzyme systems, notably Cytochrome P450s, can also hydroxylate fatty acids, though typically at different positions.

Involvement of Cytochrome P450 Enzymes (CYP450s) in Hydroxylation

Cytochrome P450 enzymes (CYPs) are a large and diverse group of heme-containing monooxygenases that catalyze the oxidation of a wide variety of substrates, including fatty acids. nih.govnih.govresearchgate.netresearchgate.net In humans, CYP4A11 is a key enzyme that catalyzes the ω-hydroxylation of fatty acids, such as lauric acid, primarily in the liver and kidney. nih.govnih.govresearchgate.netacs.org This process is not a major degradation pathway but produces important signaling molecules. nih.govnih.govresearchgate.net Plant CYPs, such as CYP703, are also involved in fatty acid hydroxylation. For instance, CYP703A2 in Arabidopsis catalyzes the in-chain hydroxylation of lauric acid, which is a crucial step in the synthesis of sporopollenin, a major component of pollen walls. oup.com

Regioselectivity and Stereoselectivity of Hydroxylating Enzymes Beyond Alpha-Position

Hydroxylating enzymes, particularly CYPs, exhibit distinct regioselectivity and stereoselectivity, often targeting positions other than the alpha-carbon. For example, human CYP4A11 predominantly catalyzes ω-hydroxylation, adding a hydroxyl group to the terminal methyl carbon of the fatty acid. nih.govnih.govresearchgate.netacs.org It can also produce the (ω-1)-hydroxylated product to a lesser extent. nih.govacs.org

Plant CYPs also demonstrate specific regioselectivity. Microsomes from clofibrate-induced Vicia sativa seedlings, for instance, hydroxylate lauric acid exclusively at the omega position. nih.gov The bacterial peroxygenase CYP152A1 (P450Bsb) is known to hydroxylate fatty acids at both the α- and β-positions. engconfintl.org Furthermore, engineering of these enzymes can alter their regioselectivity. engconfintl.org For instance, variants of CYP152B1 from Sphingomonas paucimobilis have been shown to catalyze the α-hydroxylation of various fatty acids, producing the (S)-enantiomer with high optical purity. researchgate.netrsc.org Another example is the engineering of a fungal peroxygenase that can convert lauric acid primarily into (ω-1)-hydroxylauric acid. d-nb.info

Table 1: Key Enzymes in Hydroxylauric Acid Biosynthesis

Enzyme Organism/Family Primary Function Regioselectivity Stereoselectivity Cofactor(s)
Fatty Acid 2-Hydroxylase (FA2H) Mammals, Yeast, Plants Alpha-hydroxylation of fatty acids α-position (R)-enantiomer NAD(P)H, Fe(II)-[cytochrome b5]
Cytochrome P450 4A11 (CYP4A11) Humans Omega-hydroxylation of fatty acids ω-position Not specified NADPH, Cytochrome P450 Reductase, Cytochrome b5
Cytochrome P450 703 (CYP703) Plants In-chain hydroxylation of fatty acids In-chain (e.g., C-7) Not specified Not specified
Cytochrome P450 152A1 (P450Bsb) Bacteria Alpha- and beta-hydroxylation of fatty acids α- and β-positions Not specified Not specified
Cytochrome P450 152B1 (P450Spα) Sphingomonas paucimobilis Alpha-hydroxylation of fatty acids α-position (S)-enantiomer Hydrogen Peroxide

Exploration of Non-Conventional Pathways in Specific Organisms

While the primary route for the synthesis of (R)-2-hydroxy fatty acids in eukaryotes is catalyzed by the fatty acid 2-hydroxylase (FA2H) enzyme located in the endoplasmic reticulum, several non-conventional pathways exist in various organisms. encyclopedia.pub These alternative routes may involve different enzymes, cellular compartments, and stereospecific outcomes.

In certain bacteria, cytochrome P450 (CYP450) enzymes are capable of synthesizing 2-hydroxy fatty acids (2hFA). encyclopedia.pubresearchgate.net Furthermore, some myxobacteria possess functional fatty acid 2-hydroxylases that show significant similarities to the eukaryotic FA2H enzyme. researchgate.net A key distinction is that the stereochemical specificity of these prokaryotic orthologs varies; while some produce the (R)-enantiomer like the eukaryotic FA2H, others synthesize the (S)-2-hydroxy fatty acid. researchgate.net

Another potential, albeit minor, pathway in mammals involves the peroxisomal enzyme phytanoyl-CoA 2-hydroxylase (PHYH). nih.gov The primary role of PHYH is the α-oxidation of branched-chain fatty acids like phytanic acid. nih.govstorymd.comgenecards.org However, in vitro studies have demonstrated that PHYH can also catalyze the 2-hydroxylation of straight-chain acyl-CoAs. nih.gov Whether this contributes significantly to the cellular pool of this compound in vivo remains an area for further investigation. nih.gov

Table 1: Enzymes in Non-Conventional 2-Hydroxy Fatty Acid Synthesis

Enzyme FamilyOrganism(s)Typical Substrate(s)Product StereochemistryCellular Location
Cytochrome P450 (CYP450)BacteriaFatty AcidsVaries, can be (S)Cytoplasm
FA2H OrthologsMyxobacteriaFatty AcidsVaries, (R) or (S)Endoplasmic Reticulum
Phytanoyl-CoA 2-hydroxylase (PHYH)MammalsBranched-chain acyl-CoAs, Straight-chain acyl-CoAs (in vitro) nih.govNot fully specified for straight-chain FAsPeroxisomes storymd.comgenecards.org

Metabolic Interconversions and Turnover Pathways

Integration of this compound into Complex Lipid Structures

This compound, once synthesized, serves as a critical building block for a specific subset of complex lipids, primarily 2-hydroxylated sphingolipids. nih.govwikipedia.org These lipids are particularly abundant in the myelin sheath of the nervous system and in the epidermis, where they contribute to the skin's permeability barrier. nih.govmedlineplus.govuniprot.org

The integration process begins with the activation of this compound to its CoA ester, (R)-2-hydroxylauroyl-CoA. This molecule is then utilized by ceramide synthases (CerS), which catalyze the N-acylation of a sphingoid base (like sphingosine) to form a 2-hydroxy-ceramide. encyclopedia.pub All six mammalian ceramide synthases are capable of using 2-hydroxy fatty acyl-CoAs as substrates. encyclopedia.pub

From this 2-hydroxy-ceramide precursor, a variety of more complex glycosphingolipids can be synthesized. wikipedia.orguniprot.org Key examples include:

Galactosylceramides (GalCer): Formed by the transfer of galactose to the ceramide backbone, these are major components of myelin. wikipedia.org The synthesis of these galactosphingolipids is critically dependent on FA2H. uniprot.orgmapmygenome.in

Sulfatides: These are sulfated galactosylceramides, also abundant in nervous tissue.

Glucosylceramides (GlcCer): Formed by the addition of glucose, these serve as precursors for more complex glycosphingolipids. wikipedia.org

The presence of the 2-hydroxyl group on the fatty acid chain significantly alters the physical properties of the lipid, enhancing hydrogen bonding capabilities within the cell membrane.

Table 2: Integration of this compound into Sphingolipids

PrecursorEnzyme ClassResulting Complex LipidKey Location(s)
(R)-2-hydroxylauroyl-CoA + Sphingoid baseCeramide Synthases (CerS)2-hydroxy-ceramideEndoplasmic Reticulum
2-hydroxy-ceramide + UDP-galactoseUDP-galactose:ceramide galactosyltransferase (CGT)GalactosylceramideMyelin Sheath wikipedia.org
2-hydroxy-ceramide + UDP-glucoseUDP-glucose:ceramide glucosyltransferase (GCS)GlucosylceramideGeneral Cell Membranes

Potential Catabolic Pathways and Their Enzymatic Machinery

The primary degradation pathway for 2-hydroxy fatty acids, including this compound, is peroxisomal α-oxidation. nih.govportlandpress.com This pathway is distinct from the more common β-oxidation used for standard fatty acids and is essential for breaking down fatty acids with modifications near the carboxyl group. storymd.comoup.com

The catabolic process for a 2-hydroxylated fatty acid involves several key enzymatic steps:

CoA Activation: The free 2-hydroxy fatty acid is first activated to its corresponding acyl-CoA ester, 2-hydroxyacyl-CoA, by an acyl-CoA synthetase. molbiolcell.org

C1-C2 Cleavage: The central step is catalyzed by a 2-hydroxyacyl-CoA lyase (HACL), a thiamin pyrophosphate-dependent enzyme. portlandpress.commolbiolcell.org In mammals, two such enzymes, HACL1 and HACL2, have been identified. molbiolcell.org This enzyme cleaves the bond between the C1 and C2 carbons of the 2-hydroxyacyl-CoA. molbiolcell.org

Product Formation: The cleavage reaction yields two products: formyl-CoA and a fatty aldehyde that is one carbon shorter than the original fatty acid. molbiolcell.org For the degradation of (R)-2-hydroxylauroyl-CoA, the products would be formyl-CoA and undecanal.

Further Oxidation: The resulting fatty aldehyde is then oxidized to a carboxylic acid by an aldehyde dehydrogenase, which can then enter other metabolic pathways, such as β-oxidation. molbiolcell.org

This α-oxidation pathway effectively removes the fatty acid one carbon at a time, providing a mechanism for the complete turnover of these specialized lipids. nih.govmolbiolcell.org

Table 3: Key Enzymes in the Catabolism of this compound

EnzymeGene (Human)FunctionSubstrateProduct(s)Cellular Location
Acyl-CoA SynthetaseVariousActivation of fatty acidThis compound + CoA(R)-2-hydroxylauroyl-CoAPeroxisome
2-Hydroxyacyl-CoA Lyase 1HACL1Cleavage of C1-C2 bond portlandpress.com(R)-2-hydroxylauroyl-CoAFormyl-CoA + UndecanalPeroxisome portlandpress.com
2-Hydroxyacyl-CoA Lyase 2HACL2Cleavage of C1-C2 bond molbiolcell.org(R)-2-hydroxylauroyl-CoAFormyl-CoA + UndecanalPeroxisome molbiolcell.org
Aldehyde DehydrogenaseVariousOxidation of aldehydeUndecanalUndecanoic acidPeroxisome

Biological Occurrence and Distribution of R 2 Hydroxylauric Acid in Diverse Biological Systems

Microbial Occurrence and Ecological Implications

(R)-2-Hydroxylauric acid is a notable component of the cellular lipids in several bacterial species, where it plays a significant role in the structure of the cell envelope and contributes to the bacteria's interaction with its environment.

2-Hydroxylauric acid is a naturally occurring fatty acid found in Acinetobacter species. caymanchem.combertin-bioreagent.comglpbio.comthegoodscentscompany.com Specifically, it is a component of the lipid A moiety of the lipopolysaccharide (LOS) in Acinetobacter baumannii. nih.govnih.gov The lipid A of A. baumannii is hepta-acylated and contains 2-hydroxylaurate. nih.gov

The compound is also a known component of cellular lipids in various Pseudomonas strains. ebi.ac.ukebi.ac.uknih.gov In Pseudomonas aeruginosa, 2-hydroxylauric acid is found as a secondary fatty acid in the lipid A structure, where it is O-linked to the primary 3-hydroxydodecanoic acid chains. mdpi.commdpi.com Its formation in Pseudomonas lipid A is the result of an oxygenation reaction. mdpi.com

While direct identification of this compound in Sphingomonas is less documented, the presence of other 2-hydroxy fatty acids is a key chemotaxonomic marker for this genus. researchgate.net Species within the Sphingomonas genus are characterized by having 2-hydroxy fatty acids in their complex polar lipid profiles and lacking 3-hydroxy fatty acids. researchgate.net For example, (S)-2-hydroxymyristic acid is the sole fatty acid component in the glycosphingolipids of Sphingomonas capsulata and is also the major hydroxylated fatty acid in Sphingomonas cynarae. glycoscience.rucnr.it A novel sphingoglycolipid containing 2-hydroxymyristic acid was also identified in Sphingomonas yanoikuyae. nih.gov

Table 1: Occurrence of 2-Hydroxylauric Acid and Related Compounds in Bacterial Species

Bacterial Genus Specific Species Compound Identified Location/Context
Acinetobacter Acinetobacter baumannii 2-Hydroxylauric acid Lipid A of Lipooligosaccharide (LOS) nih.govnih.gov
Pseudomonas Pseudomonas aeruginosa 2-Hydroxylauric acid Lipid A of Lipopolysaccharide (LPS) mdpi.commdpi.com
Pseudomonas strains 2-Hydroxydodecanoic acid Cellular lipids ebi.ac.ukebi.ac.uknih.gov
Sphingomonas S. capsulata, S. cynarae (S)-2-Hydroxymyristic acid Glycosphingolipids glycoscience.rucnr.it

In Gram-negative bacteria like Acinetobacter and Pseudomonas, 2-hydroxylauric acid is an integral part of the lipid A component of the outer membrane's lipopolysaccharide. nih.govmdpi.com β-hydroxy-fatty acids are considered essential structural components of lipid A. nih.gov

In Acinetobacter baumannii, the 2-hydroxylation of the laurate in lipid A is catalyzed by the enzyme LpxO. nih.gov This modification contributes to the bacterium's virulence. nih.gov Research has shown that this LpxO-dependent hydroxylation helps protect A. baumannii from antimicrobial agents like polymyxin (B74138) B, colistin, and human β-defensin 3. nih.gov It also aids the pathogen's survival in human whole blood and in the Galleria mellonella wax moth model by limiting the expression of and protecting against antimicrobial peptides. nih.gov

In Pseudomonas aeruginosa and Acinetobacter baumannii, this hydroxylation has been linked to pathogenicity and infectivity. mdpi.com However, it was reported to have no influence on membrane integrity. mdpi.com The physiological significance of this hydroxylation is a subject of ongoing investigation, especially given its presence in many non-pathogenic bacteria as well. mdpi.com

Plant Systems and Environmental Adaptation

While direct evidence for this compound is specific, various other hydroxylated fatty acids are found in plants and algae, where they are involved in diverse physiological functions and adaptations to environmental stress.

Research into the lipid composition of plants has identified various 2-hydroxy fatty acids, though not always specifically 2-hydroxylauric acid. In the Labiatae family, 2-hydroxylinolenic acid was found in the seed oil of Thymus vulgaris (common thyme). gerli.com In another plant from the same family, Salvia nilotica, 2-hydroxylinoleic acid and 2-hydroxyoleic acid were detected. gerli.com

In the marine environment, several 2-hydroxy fatty acids have been reported in the polar lipids of the red alga Grateloupia turuturu. gerli.com While the specific structures were not all detailed, this finding indicates the presence of this class of compounds in algae. gerli.comnih.gov Extracts from Grateloupia turuturu have shown antioxidant and anti-inflammatory activities, which may be related to their lipid components. nih.govsemanticscholar.org

Table 2: Detection of 2-Hydroxy Fatty Acids in Plant and Algal Species

Species Common Name Compound(s) Detected
Thymus vulgaris Thyme 2-Hydroxylinolenic acid gerli.com
Salvia nilotica 2-Hydroxylinoleic acid, 2-Hydroxyoleic acid gerli.com
Grateloupia turuturu Red Alga Various 2-hydroxy fatty acids gerli.com

2-hydroxy acids play integral roles in plant primary metabolism, participating in fundamental pathways. nih.gov While many studies focus on shorter-chain 2-hydroxy acids, longer-chain versions also have defined roles. nih.gov Fatty acids and their derivatives are known to be involved in plant responses to abiotic stress. nih.govnih.gov For instance, other isomers like 12-hydroxylauric acid have been shown to help alleviate drought stress in peach seedlings by improving photosynthesis and reducing oxidative damage. nih.gov

More directly, 2-hydroxydodecanoic acid (2-hydroxylauric acid) has been shown to act as a signaling molecule in the symbiotic relationship between plants and arbuscular mycorrhizal (AM) fungi. oup.com In fungi from the genus Gigaspora, 2-hydroxydodecanoic acid stimulates hyphal elongation and branching. oup.com This suggests a role in facilitating the development of the fungal network in the soil, which is crucial for nutrient uptake by the host plant. oup.com

Animal Tissues and Specialized Cellular Structures

2-hydroxy fatty acids are also found as components of lipids in various animal tissues, where their chirality can be specific to the tissue type. These compounds are present in skin lipids, wool waxes, and in specialized organs like the brain. gerli.com They have also been identified in marine animals such as the sea urchin Tripneustes esculentus and the sea cucumber Holothuria mexicana. gerli.com

A notable characteristic is the stereochemistry of these acids in different animal-derived substances. The 2-hydroxy fatty acids found in wool wax exist exclusively in the (R) enantiomeric form. researchgate.net In contrast, most other animal tissue samples contain both (R) and (S) enantiomers. researchgate.net

Identification in Animal Wool Waxes, Skin Lipids, and Neural Tissues

This compound and other 2-hydroxy fatty acids (2-OH-FAs) are notable constituents of animal-derived lipids. They are found in significant quantities in wool wax, skin lipids, and certain specialized tissues, particularly neural tissues. gerli.comgerli.com

Wool Wax: Wool wax, also known as lanolin, is particularly rich in 2-hydroxy fatty acids. atamanchemicals.com Studies have shown that these fatty acids in wool wax exist exclusively in the (R) enantiomeric form. researchgate.net The concentration of 2-OH-FAs in wool wax can be substantial, with one analysis reporting a concentration of 1180 mg/100 g lipid weight. researchgate.net The saponifiable portion of merino wool wax has been found to contain a mixture of 2-hydroxy-n-dodecanoic (lauric), -n-tetradecanoic, -n-hexadecanoic, and -n-octadecanoic acids. researchgate.net

Skin Lipids: 2-hydroxy fatty acids are also present in skin lipids. gerli.comgerli.com For instance, they have been identified in vernix caseosa, the waxy or cheese-like white substance found coating the skin of newborn human infants, at a concentration of 34.5 mg/100 g lipid weight. researchgate.net

Neural Tissues: Specialized tissues, most notably the brain, contain 2-hydroxy fatty acids. gerli.comgerli.com These fatty acids are integral components of complex lipids within the nervous system. nih.gov While the (R)-enantiomer is prevalent in many animal tissues, both enantiomers of 2-hydroxy fatty acids can be found in animal fat (suet). researchgate.net

Table 1: Concentration of 2-Hydroxy Fatty Acids in Various Animal-Derived Samples

SampleConcentration (mg/100 g lipid weight)
Wool Wax1180
Vernix Caseosa34.5
Animal BrainsHigher than in milk and dairy products
Suet (Animal Fat)Higher than in milk and dairy products
Milk and Dairy ProductsLower than in animal brains and suet
Vegetable Oils0.21–2.42
Data sourced from a study determining concentrations of 2- and 3-hydroxy fatty acids. researchgate.net

Incorporation into Sphingolipids and Glycosphingolipids as Structural Components

This compound and other 2-hydroxy fatty acids are crucial structural components of sphingolipids and glycosphingolipids, which are ubiquitous in eukaryotic cell membranes. nih.govnih.govnih.gov These lipids are particularly abundant in the nervous system, epidermis, and kidney. nih.gov

The biosynthesis of these complex lipids involves the hydroxylation of a fatty acid, which is then incorporated into a ceramide molecule. nih.gov This ceramide, containing the 2-hydroxy fatty acid, serves as the precursor for more complex sphingolipids. frontiersin.org The fatty acid chain length in these ceramides (B1148491) can range from 12 to 34 carbon atoms. uliege.be

Specifically, the (R)-enantiomer of 2-hydroxy fatty acids has been shown to be enriched in hexosylceramides, a type of glycosphingolipid. gerli.com This is in contrast to the (S)-enantiomer, which is preferentially incorporated into ceramides. gerli.com Glycosphingolipids are composed of a glycan structure attached to a ceramide lipid tail. sigmaaldrich.com The hydrophobic ceramide part embeds within the cell membrane, exposing the glycan structure to the extracellular environment where it can participate in cell-cell recognition and signaling. nih.govsigmaaldrich.com

In some Gram-negative bacteria, such as those from the family Sphingomonadaceae, glycosphingolipids can substitute for lipopolysaccharides in the outer membrane. researchgate.net For example, a novel sphingoglycolipid containing a 2-hydroxy fatty acid has been identified in Sphingomonas yanoikuyae. nih.govresearchgate.net

Occurrence in Marine Organisms (e.g., Sea Urchins, Sea Cucumbers)

This compound and a variety of other 2-hydroxy fatty acids have been identified in several marine organisms.

Sea Cucumbers: The sea cucumber Holothuria mexicana is another marine organism in which 2-hydroxy fatty acids have been found. gerli.com Sea cucumbers, in general, are known to contain a rich array of bioactive compounds, including various fatty acids. mdpi.comrjpn.orgundip.ac.id Research on species like Cucumaria japonica has revealed the presence of complex glycosides with immunomodulatory properties. researchgate.net

Other Marine Life: The presence of 2-hydroxy fatty acids is not limited to echinoderms. They have also been isolated from marine sponges, such as Verongula gigantea and Aplysina archeri, where they are found in phospholipids. nih.gov Additionally, 2-hydroxydodecanoic acid has been identified in the cellular fatty acid profiles of marine bacteria like Vibrio fischeri. niscpr.res.inresearchgate.net

Table 2: Examples of Marine Organisms Containing 2-Hydroxy Fatty Acids

OrganismSpecific Compound(s) / ClassReference
Sea Urchin (Tripneustes esculentus)Series of 2-hydroxylated fatty acids gerli.com
Sea Cucumber (Holothuria mexicana)2-hydroxy fatty acids gerli.com
Marine Sponges (Verongula gigantea, Aplysina archeri)2-hydroxy-eicosanoic acid, 2-hydroxyheneicosanoic acid, and others nih.gov
Marine Bacterium (Vibrio fischeri)2-hydroxydodecanoic acid niscpr.res.inresearchgate.net

Cellular and Molecular Biological Roles of R 2 Hydroxylauric Acid

Role as a Structural Component of Bioactive Lipids

The primary role of (R)-2-hydroxylauric acid at the cellular level is as a structural component of sphingolipids, where its presence fundamentally alters the properties of cellular membranes.

This compound is incorporated into ceramide, the backbone of sphingolipids, through the action of fatty acid 2-hydroxylase (FA2H). nih.govnih.govresearchgate.net This enzyme converts a fatty acid into its 2-hydroxy form, which is then used to create 2-hydroxy-ceramide (hCer). nih.gov This hCer serves as a precursor for more complex 2-hydroxylated sphingolipids (hFA-SL) and glycosphingolipids (hFA-GSL). nih.gov These specialized lipids are found in most eukaryotes and are particularly abundant in the myelin sheath of the nervous system, as well as in the skin and kidneys. nih.govnih.govresearchgate.net The biosynthesis pathway for hFA-sphingolipids is identical to that of non-hydroxylated sphingolipids, with the key difference being the initial 2-hydroxylation step. nih.gov Enzymes involved in the synthesis of complex sphingolipids, such as UDP-galactose:ceramide galactosyltransferase (CGT), show a strong preference for hFA-ceramide over its non-hydroxylated counterpart. nih.gov

The introduction of the hydroxyl group from this compound into the acyl chains of sphingolipids has a profound impact on the biophysical properties of the cell membrane. laminarpharma.com Research on various 2-hydroxy fatty acids (2OHFAs) demonstrates that their presence within a lipid bilayer leads to significant changes in membrane organization. laminarpharma.com These fatty acids are surface-active and bind to membranes in a spontaneous, exothermic process. laminarpharma.com Their primary effects include a decrease in lipid order and a looser packing of the acyl chains. laminarpharma.com This disruption is partly due to the steric hindrance and altered intermolecular interactions caused by the alpha-hydroxyl group. nih.gov Consequently, membranes containing these lipids exhibit increased hydration and fluidity. laminarpharma.com The table below summarizes the molecular-level effects of 2-hydroxy fatty acids on membrane properties.

Table 1: Effects of 2-Hydroxy Fatty Acids on Membrane Properties

Property Effect Molecular Rationale
Lipid Order Decreased The hydroxyl group disrupts the tight, orderly packing of acyl chains. laminarpharma.com
Acyl Chain Packing Looser Steric hindrance from the hydroxyl group creates more space between lipid tails. laminarpharma.com
Membrane Hydration Increased The polar hydroxyl group attracts water molecules into the bilayer. laminarpharma.com

| Fluidity | Increased | Looser packing and increased hydration contribute to a more fluid membrane state. laminarpharma.com |

The physical alterations to membranes induced by this compound have direct consequences for cellular compartmentalization and the dynamics of vesicles. The structure and permeability of vesicles are highly dependent on the packing of their lipid chains. nih.gov Changes in membrane fluidity and packing, as induced by 2-hydroxy fatty acids, can alter the stability and permeability of these compartments. nih.gov For instance, less tightly packed membranes may facilitate the fusion of vesicles, a critical process in intracellular trafficking and signaling. Furthermore, processes driven by osmotic pressure, such as vesicle growth, are influenced by the membrane's ability to manage water influx, a property directly affected by the increased hydration caused by 2-hydroxy fatty acids. laminarpharma.comnih.gov

Modulation of Cellular Signaling Pathways

Beyond its structural role, this compound and the lipids containing it are active participants in modulating cellular communication.

Hydroxylated fatty acids can interact with specific protein targets to modulate their activity. This compound has been identified as a partial agonist for free fatty acid receptors (FFARs), suggesting a direct role in initiating receptor-mediated signaling. caymanchem.com The parent compound, lauric acid, is known to be oxidized by enzymes like cytochrome P-450LA omega, highlighting the specificity of enzyme-fatty acid interactions. nih.gov Similarly, hydroxylated fatty acids can serve as specific substrates for other enzymes. For example, omega-hydroxy fatty acids are substrates for enzymes like glutathione-dependent formaldehyde (B43269) dehydrogenase, indicating that the position of the hydroxyl group is critical for enzyme recognition and activity. The characterization of such interactions is essential for understanding how these lipids function as signaling molecules. mdpi.com

Table 2: Examples of Protein and Enzyme Interactions with Fatty Acids

Molecule Interacting Protein/Enzyme Type of Interaction Potential Outcome
2-hydroxy Lauric acid Free Fatty Acid Receptors (FFARs) Partial Agonist Activation of G-protein coupled receptor signaling. caymanchem.com
Lauric acid Cytochrome P-450LA omega Substrate Oxidation to 11- and 12-hydroxydodecanoic acid. nih.gov

| 12-Hydroxydodecanoic acid | Glutathione-dependent formaldehyde dehydrogenase | Substrate | Oxidation of the terminal alcohol. |

This compound influences broader signaling cascades, often by modifying the properties of the lipids involved. The non-hydroxylated parent molecule, lauric acid, is known to activate inflammatory signaling pathways through Toll-like receptor 4 (TLR4). nih.govlipidmaps.org This activation involves the recruitment of TLR4 into lipid rafts and leads to the expression of inflammatory mediators like cyclooxygenase-2 (COX-2). nih.govlipidmaps.org Sphingolipids containing 2-hydroxy fatty acids are also recognized to have specific roles in cell signaling. researchgate.net The incorporation of this compound into sphingolipids can alter the formation and stability of lipid rafts, which are critical microdomains for signal transduction. nih.gov By changing the membrane environment, these modified lipids can influence the activity of key signaling pathways, including those involved in inflammation and metabolic regulation. mdpi.com Oxidized fatty acids, as a class, are increasingly recognized as important signaling molecules in a wide range of biological processes. mdpi.com

Differential Effects of Enantiomers on Molecular Targets

The biological activities of 2-hydroxylauric acid are highly dependent on its stereochemistry, with the (R) and (S) enantiomers often exhibiting distinct effects on molecular targets. The enzyme responsible for the synthesis of 2-hydroxy fatty acids in mammals, fatty acid 2-hydroxylase (FA2H), is stereospecific and exclusively produces the (R)-enantiomer. semanticscholar.orgnih.govnih.gov This inherent specificity in biosynthesis underscores the functional importance of the (R)-configuration in mammalian systems.

Research has demonstrated that the two enantiomers are incorporated into different classes of sphingolipids. nih.gov The (R)-enantiomer is preferentially found in hexosylceramides, while the (S)-enantiomer is primarily incorporated into ceramides (B1148491). nih.gov This differential incorporation suggests that downstream signaling pathways and cellular structures involving these sphingolipids are stereospecifically regulated.

Studies on adipocytes with reduced levels of FA2H have provided further evidence for the distinct roles of the enantiomers. The cellular defects resulting from FA2H knockdown, such as altered membrane fluidity and reduced glucose uptake, could be reversed by the addition of exogenous (R)-2-hydroxy palmitic acid, a longer-chain analogue of this compound. nih.govnih.gov In contrast, the (S)-enantiomer was unable to rescue these functions, highlighting the specific requirement for the (R)-configuration in these cellular processes. nih.govnih.gov This stereo-specific effect has also been observed in the context of antiproliferative activity, where synthetic (R)-2-hydroxy fatty acid-containing ceramides showed significantly stronger effects than their (S)-counterparts. mdpi.com

EnantiomerPreferential Sphingolipid IncorporationFunctional Effect in FA2H Knockdown Adipocytes
This compound Hexosylceramides nih.govReverses defects in membrane fluidity and glucose uptake (based on studies with (R)-2-hydroxy palmitic acid) nih.govnih.gov
(S)-2-hydroxylauric acid Ceramides nih.govNo reversal of defects in membrane fluidity and glucose uptake (based on studies with (S)-2-hydroxy palmitic acid) nih.govnih.gov

Functional Implications in Cellular Processes

Contribution to Organismal Defense Mechanisms at the Cellular Level

At the cellular level, 2-hydroxy fatty acids, including by extension this compound, play a significant role in the defense mechanisms of organisms, particularly in plants. nih.govoup.com These molecules are integral components of sphingolipids, which are crucial for the proper organization of the plasma membrane. nih.gov Specifically, the hydroxyl group of these fatty acids is involved in forming hydrogen bonds that help organize plasma membrane nanodomains. nih.govresearchgate.net

These organized nanodomains are essential for the function of various defense-related proteins. nih.govoup.com In the plant Arabidopsis thaliana, the absence of 2-hydroxy fatty acids in sphingolipids leads to reduced levels of key defense proteins in the plasma membrane, such as pattern recognition receptors and NADPH oxidase respiratory burst oxidase homolog D (RBOHD). nih.govoup.com Consequently, the production of reactive oxygen species (ROS), a critical component of the plant's immune response to pathogens, is suppressed. nih.govoup.com This indicates that 2-hydroxy fatty acids are necessary for the proper functioning of cellular defense systems by ensuring the correct localization and interaction of immune-related proteins within the plasma membrane. nih.govoup.com The importance of 2-hydroxy fatty acids in stress responses has been noted in plants. researchgate.netnih.gov

Role in Regulation of Membrane Fluidity

This compound and related 2-hydroxy fatty acids are involved in the regulation of cell membrane fluidity. nih.gov The presence of the hydroxyl group on the fatty acyl chain alters the packing of lipids within the membrane, thereby influencing its physical properties. nih.gov Membrane fluidity is a critical parameter for numerous cellular functions, as it affects the diffusion and activity of membrane-associated proteins. wikipedia.org

Studies have shown that the depletion of FA2H in adipocytes, which leads to a reduction in 2-hydroxy fatty acids, results in an increase in the diffusional mobility of lipids associated with membrane rafts. nih.govnih.gov This indicates an increase in membrane fluidity. nih.govnih.gov This effect could be reversed by the addition of (R)-2-hydroxy palmitic acid, but not its (S)-enantiomer, demonstrating the stereospecific nature of this regulatory role. nih.gov By influencing the fluidity of membrane microdomains, (R)-2-hydroxy fatty acids can modulate the function of proteins that reside in or are recruited to these domains, such as glucose transporters. nih.govnih.gov The introduction of a hydroxyl group can lead to increased bilayer fluidity by affecting the water layer and promoting phase separation into more disordered domains. researchgate.net

ConditionEffect on Membrane Raft FluidityUnderlying Mechanism
FA2H Depletion Increased fluidity (higher diffusional mobility of lipids) nih.govnih.govReduced levels of 2-hydroxy fatty acids, leading to altered lipid packing nih.gov
Addition of (R)-2-hydroxy palmitic acid to FA2H-depleted cells Decreased fluidity (reversal of the effect of FA2H depletion) nih.govReplenishment of the (R)-enantiomer of the 2-hydroxy fatty acid, restoring normal lipid packing and membrane organization nih.gov
Addition of (S)-2-hydroxy palmitic acid to FA2H-depleted cells No significant effect on the increased fluidity nih.govThe (S)-enantiomer is not functionally equivalent to the (R)-enantiomer in this context nih.gov

Influence on Cell Proliferation and Differentiation (at the cellular/molecular level, excluding clinical outcomes)

This compound and its related 2-hydroxy fatty acids have been shown to influence cellular processes of proliferation and differentiation at the molecular level. The enzyme FA2H, which synthesizes these lipids, exhibits a marked increase in its expression during the differentiation of 3T3-L1 adipocytes. nih.gov Furthermore, the inhibition of FA2H through RNA interference has been demonstrated to block the differentiation process of these cells into mature adipocytes. nih.gov This suggests that the production of 2-hydroxy fatty acids is a necessary step for adipocyte differentiation. nih.gov

In the context of the epidermis, FA2H is required for the formation of the epidermal lamellar membrane during keratinocyte differentiation. nih.gov This process is essential for the skin's barrier function. The absence of 2-hydroxylated sphingolipids, which are synthesized from 2-hydroxy fatty acids, is associated with defects in this differentiation process. nih.gov

Regarding cell proliferation, synthetic ceramides containing the (R)-enantiomer of 2-hydroxy fatty acids have demonstrated potent antiproliferative activity. mdpi.com This effect is stereospecific, with the (R)-enantiomer being significantly more active than the (S)-enantiomer. mdpi.com

Impact on Myristoylation of Proteins (related to 2-hydroxymyristic acid but relevant to the class)

While direct studies on this compound's effect on protein myristoylation are limited, research on the closely related compound, 2-hydroxymyristic acid, provides significant insights into the potential role of this class of fatty acids in this process. nih.govnih.gov Myristoylation is a crucial lipid modification where a myristoyl group is attached to the N-terminal glycine (B1666218) of a protein, a reaction catalyzed by N-myristoyltransferase (NMT). wikipedia.org This modification is vital for membrane targeting and signal transduction of many proteins. wikipedia.org

2-hydroxymyristic acid has been shown to be an effective inhibitor of protein myristoylation in cultured cells. nih.gov Its inhibitory action is not direct but occurs through metabolic activation. nih.gov Inside the cell, 2-hydroxymyristic acid is converted to 2-hydroxymyristoyl-CoA, which then acts as a potent competitive inhibitor of NMT. nih.gov The introduction of a hydroxyl group at the 2-position of the fatty acid significantly impacts its interaction with NMT, thereby interfering with the transfer of the myristoyl group to target proteins. nih.gov Given the structural similarity, it is plausible that this compound could also be metabolized to its CoA derivative and potentially inhibit NMT, although likely with different potency due to its shorter acyl chain length.

CompoundMechanism of Action on Myristoylation
2-hydroxymyristic acid Metabolically activated to 2-hydroxymyristoyl-CoA, which is a competitive inhibitor of N-myristoyltransferase (NMT) nih.gov

Advanced Methodologies for R 2 Hydroxylauric Acid Research

Chemoenzymatic and Biocatalytic Synthesis Approaches

The synthesis of enantiomerically pure (R)-2-hydroxylauric acid is a significant challenge that is increasingly being addressed through biocatalysis. Enzymes offer high stereo- and regioselectivity, operating under mild conditions, which makes them ideal for producing chiral molecules like this compound.

Enantiopure 2-hydroxy acids (2-HAs) are valuable chiral building blocks for fine chemicals and pharmaceuticals. researchgate.net Chemoenzymatic strategies are often employed to achieve the high enantiomeric purity required. One powerful biocatalytic method is the deracemization of racemic 2-hydroxy acids, which provides an economical and efficient route to a single enantiomer. researchgate.net

A common approach involves an enantioselective cascade biocatalysis system. For instance, a cascade can be designed using a combination of (S)-2-hydroxy acid dehydrogenase (S-HADH) and a ketoacid reductase (KAR). researchgate.net In this system, the (S)-enantiomer of a racemic 2-hydroxy acid mixture is oxidized to the corresponding 2-keto acid by S-HADH. Subsequently, this intermediate 2-keto acid is stereoselectively reduced to the (R)-enantiomer by the KAR, resulting in a high yield of the desired (R)-2-hydroxy acid. researchgate.net The use of a cofactor regeneration system, such as glucose dehydrogenase (GDH), is often integrated to ensure the continuous supply of the required NADPH or NADH for the reductase. researchgate.net

Enzymes like (R)-ketoacid reductases from various microorganisms, such as Leuconostoc mesenteroides, have been successfully used for the stereospecific reduction of 2-keto acids to the corresponding (R)-2-hydroxy acids. acs.org Similarly, other enzymatic reactions, such as those catalyzed by benzaldehyde (B42025) lyase, can produce (R)-2-hydroxy ketones with exceptional enantiomeric excess (>99% ee), demonstrating the power of enzymes in creating specific chiral centers. scispace.com These established principles for other (R)-2-hydroxy acids are directly applicable to the synthesis of this compound from its precursor, 2-ketolauric acid.

Directed evolution has become an indispensable tool for tailoring enzymes to specific industrial applications, including the synthesis of hydroxylated fatty acids. google.commpg.de This process mimics natural evolution in the laboratory, using iterative rounds of mutagenesis, screening, and selection to develop enzymes with improved properties such as enhanced activity, stability, and selectivity. mpg.deethz.ch

For the hydroxylation of fatty acids like lauric acid, enzymes such as cytochrome P450 monooxygenases (P450s) and unspecific peroxygenases (UPOs) are of particular interest. d-nb.inforesearchgate.net Wild-type enzymes often suffer from a lack of regioselectivity, producing a mixture of different hydroxylated isomers. d-nb.infonih.gov For example, the wild-type Agrocybe aegerita UPO (AaeUPO) transforms lauric acid into a mixture of (ω-1)- and (ω-2)-hydroxylated products. d-nb.info

Through structure-guided mutagenesis and directed evolution, researchers can engineer these enzymes to achieve high regioselectivity. A notable example is the engineering of AaeUPO. By creating a mutant, referred to as "Fett", researchers were able to dramatically shift the enzyme's regioselectivity. d-nb.inforesearchgate.net This engineered Fett variant converted lauric acid primarily into (ω-1)-hydroxylauric acid (11-hydroxylauric acid) with 92% selectivity, showcasing a significant improvement over the wild-type enzyme. d-nb.inforesearchgate.net While this work focused on ω-1 hydroxylation, the same principles are applied to engineer enzymes like P450s from the CYP152 family, which are known to catalyze α-hydroxylation, to enhance the yield and selectivity for 2-hydroxylauric acid. researchgate.netnih.gov For example, P450 from Sphingomonas paucimobilis (CYP152B1) is known to hydroxylate C12:0 fatty acids. researchgate.net

The table below summarizes the results of engineering AaeUPO for the hydroxylation of lauric acid, demonstrating the impact of directed evolution on product distribution.

EnzymeSubstrate(ω-1)-Hydroxylauric Acid (%)(ω-2)-Hydroxylauric Acid (%)Other Products (%)Reference
Wild-Type AaeUPOLauric Acid56422 d-nb.info
Engineered "Fett" VariantLauric Acid9262 d-nb.inforesearchgate.net

Cascade biocatalysis, where multiple enzymatic reactions are performed in a single pot, offers a highly efficient and sustainable route for synthesizing complex molecules. acs.orgnih.gov These systems avoid the need for isolating intermediates, which saves time and resources and can help overcome issues with unstable or toxic intermediates. rsc.org

For the synthesis of this compound and its derivatives, a linear cascade can be designed starting from lauric acid itself. A potential cascade could involve:

α-Hydroxylation : A P450 monooxygenase, such as P450CLA from Clostridium acetobutylicum, first hydroxylates lauric acid at the C2 position to produce 2-hydroxylauric acid. nih.gov This initial step often produces a racemic or enantioenriched mixture.

Oxidation-Reduction Deracemization : As described in section 5.1.1, the resulting racemic 2-hydroxylauric acid can be converted entirely to the (R)-enantiomer. An (S)-specific α-hydroxyacid oxidase oxidizes the (S)-enantiomer to 2-ketolauric acid, while an (R)-specific ketoacid reductase reduces the keto acid back to this compound. researchgate.netacs.orgnih.gov

A key innovation in these cascades is the concept of internal cofactor or oxidant recycling. For instance, in an oxidative cascade, the hydrogen peroxide (H₂O₂) required by the P450 peroxygenase in the first step can be generated in situ by the α-hydroxyacid oxidase in the second step, which uses O₂ as the oxidant. nih.gov This strategy minimizes the need to add large amounts of H₂O₂, which can be degradative to the enzymes and the ketoacid product. nih.gov Such systems have been shown to convert fatty acids like octanoic and decanoic acid to their corresponding α-ketoacids with conversions greater than 99% and 93%, respectively, using only catalytic amounts of H₂O₂. nih.gov

These cascade systems can be further extended to produce more complex derivatives, such as ω-amino or ω-hydroxy-α-hydroxy acids, by incorporating additional enzymes like transaminases or other hydroxylases into the one-pot reaction. rsc.orgsciepublish.com

Analytical Chemistry Techniques for Characterization and Quantification in Research Matrices

Accurate analytical methods are crucial for verifying the structure and purity of synthesized this compound and for quantifying it in various research samples. Chromatography and spectroscopy are the primary tools used for this purpose.

Chromatographic techniques are essential for separating 2-hydroxylauric acid from its isomers, unreacted substrates, and other byproducts. Gas chromatography-mass spectrometry (GC/MS) is a powerful and widely used method for the analysis of hydroxylated fatty acids. d-nb.inforesearchgate.netnih.gov

For GC/MS analysis, the fatty acids must first be derivatized to increase their volatility. A common procedure involves methylation of the carboxylic acid group to form a fatty acid methyl ester (FAME), followed by silylation of the hydroxyl group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. researchgate.netnih.gov

The separation is achieved on a GC column, and the mass spectrometer provides identification based on the fragmentation pattern of the derivatized molecule. The electron ionization (EI) mass spectra of TMS-derivatized hydroxy-FAMEs show characteristic fragments that can pinpoint the location of the hydroxyl group. researchgate.net For example, the analysis of TMS-3-hydroxylauroylmethylester reveals specific cleavage patterns that confirm the hydroxyl position. researchgate.net This same principle allows for the unambiguous identification of the 2-hydroxy isomer.

Liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), is another valuable technique that often requires less sample preparation as it may not need derivatization. semanticscholar.orgmdpi.com LC-HRMS methods have been developed for the simultaneous determination of various free hydroxy fatty acids in biological matrices. semanticscholar.orgmdpi.com These methods offer high sensitivity and accuracy.

The table below summarizes key validation parameters for a representative LC-HRMS method for quantifying hydroxy fatty acids, demonstrating the low detection limits achievable.

Analyte ClassTechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Hydroxy Fatty AcidsLC-HRMS0.1 - 0.9 ng/mL0.4 - 2.6 ng/mL semanticscholar.orgmdpi.com

While chromatography is used for separation and identification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are indispensable for the detailed structural elucidation of the final products and any biosynthetic intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise chemical structure of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of synthesized hydroxylauric acid isomers. d-nb.infonih.gov For 8-hydroxylauric acid, for instance, the ¹H NMR spectrum shows a characteristic multiplet for the proton attached to the hydroxyl-bearing carbon (δ 3.55–3.46 ppm), while the ¹³C NMR spectrum shows a signal for that same carbon at δ 72.4 ppm. nih.gov Similar characteristic shifts would be observed for the methine proton and carbon at the C-2 position of this compound, allowing for its unambiguous structural confirmation. NMR is also critical for determining the enantiomeric excess of a chiral product, often through the use of chiral derivatizing agents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). researchgate.net

Mass Spectrometry (MS) , particularly when coupled with chromatography (GC/MS, LC/MS), provides vital structural information based on mass-to-charge ratio and fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are especially useful for identifying biosynthetic intermediates and distinguishing between positional isomers of hydroxylated fatty acids. nih.govresearchgate.net For example, the characteristic cleavage of derivatized hydroxy fatty acids in a mass spectrometer allows researchers to pinpoint the exact location of the hydroxyl group along the fatty acid chain. researchgate.net

Isotopic Labeling Strategies for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic pathways. nih.gov By introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), researchers can trace the journey of atoms through a metabolic network. nih.govmedchemexpress.com This approach provides a dynamic view of cellular metabolism that cannot be achieved by simply measuring metabolite concentrations, which only offer a static snapshot. eurisotop.com For this compound, isotopic labeling is crucial for elucidating its biosynthetic origins and its downstream metabolic fate.

The core principle of MFA lies in reaching an isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant over time. d-nb.info By measuring the mass isotopomer distributions (MIDs) of key metabolites using techniques like gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS), the fluxes throughout the metabolic network can be computationally determined. nih.govd-nb.info

Precursor Labeling for Biosynthesis Studies

To understand the biosynthetic pathways leading to this compound, cells or organisms are cultured with isotopically labeled precursors. The choice of tracer is critical and depends on the hypothesized pathways. For instance, if glucose is a primary carbon source, uniformly labeled [U-¹³C]glucose can be used to trace the incorporation of carbon into the fatty acid backbone. nih.gov

Table 1: Example of ¹³C Labeling from [U-¹³C]Glucose into Lauric Acid Precursors

MetaboliteIsotopologueExpected Fractional Enrichment (%)Pathway Implication
Acetyl-CoAM+295Indicates de novo fatty acid synthesis from glucose via glycolysis and pyruvate (B1213749) dehydrogenase.
Malonyl-CoAM+25Suggests some contribution from unlabeled carbon sources or slower turnover.
Lauric AcidM+2 to M+12VariableThe distribution of isotopologues reveals the extent of de novo synthesis versus elongation of unlabeled primers.

This table is representative and actual enrichment would depend on experimental conditions.

The analysis of labeling patterns in lauric acid, the precursor to this compound, can reveal the relative activity of different synthesis pathways. For example, the contribution of pyruvate carboxylase versus pyruvate dehydrogenase to the acetyl-CoA pool can be distinguished by using specifically labeled glucose tracers like [1,2-¹³C₂]glucose. nih.govnih.gov

Tracing the Metabolism of this compound

To investigate the metabolic fate of this compound itself, the compound can be synthesized with isotopic labels and introduced into a biological system. Deuterium labeling is often employed for this purpose as it can be synthetically incorporated with high efficiency. nih.gov For example, this compound could be labeled with deuterium at specific positions away from the sites of expected metabolic modification to avoid kinetic isotope effects, which can alter reaction rates. nih.gov

Table 2: Hypothetical Deuterium Tracers for this compound Metabolic Studies

Labeled CompoundLabel PositionResearch Question
This compound-d₄C11, C12Tracking the full carbon skeleton into downstream products of beta-oxidation.
This compound-d₂C3Investigating potential modifications or desaturation reactions near the hydroxyl group.

This table presents hypothetical tracer strategies for illustrative purposes.

Following administration of the labeled this compound, downstream metabolites would be extracted and analyzed for the presence of the isotopic label. This allows for the unambiguous identification of metabolites derived from this compound and helps to map its catabolic or conversion pathways. physoc.org For instance, tracing deuterium-labeled this compound could reveal its breakdown products via peroxisomal α-oxidation or β-oxidation, or its incorporation into more complex lipids.

Analytical Techniques and Data Interpretation

The measurement of isotopic enrichment is predominantly carried out using mass spectrometry. d-nb.info GC/MS is well-suited for the analysis of fatty acid methyl esters, providing detailed information on their mass isotopomer distributions. LC-MS is advantageous for analyzing a broader range of metabolites, including polar compounds and intact complex lipids, that may be derived from this compound. d-nb.infofrontiersin.org

The raw mass spectrometry data is then corrected for the natural abundance of stable isotopes to determine the true extent of label incorporation. frontiersin.org This corrected data is used to calculate metabolic fluxes using specialized software that fits the experimental MIDs to a metabolic network model. nih.gov The resulting flux map provides a quantitative understanding of the metabolic pathways involving this compound, highlighting key nodes of regulation and potential targets for further investigation. nih.gov

Concluding Remarks and Future Research Trajectories

Synthesis of Current Understanding of (R)-2-Hydroxylauric Acid's Biological Landscape

This compound belongs to the family of 2-hydroxy fatty acids, which are known components of cellular lipids, particularly in certain bacterial species. ebi.ac.uknih.gov Bacteria of the genus Sphingomonas are notable for having cell walls rich in sphingolipids instead of lipopolysaccharides, and these sphingolipids contain 2-hydroxy fatty acids. researchgate.netwiley.comglycoscience.ru Specifically, 2-hydroxymyristic acid (2-hydroxy C14:0) has been identified as a major 2-hydroxy acid in Sphingomonas paucimobilis and other species within the genus. wiley.comnih.govtennessee.edu this compound is a closely related, shorter-chain analogue. These hydroxylated fatty acids are integral to the structure and function of bacterial membranes. For instance, the presence of 2-hydroxyoleic acid has been shown to alter membrane lipid composition and fluidity. nih.gov

Beyond their structural role in bacteria, hydroxylated fatty acids are recognized as important biological molecules. Enantiopure (R)-2-hydroxy acids serve as valuable key intermediates in the synthesis of pharmaceuticals and fine chemicals. researchgate.net Furthermore, studies on various regioisomers of hydroxylauric acid have shown that the position of the hydroxyl group significantly impacts their activity on free fatty acid receptors, suggesting potential roles in cellular signaling pathways. caymanchem.comresearchgate.net

Unexplored Enzymatic Pathways and Novel Biosynthetic Genes

The primary route for the biosynthesis of 2-hydroxy fatty acids is through the action of fatty acid α-hydroxylases (FAAH). nih.govnih.gov A significant breakthrough in this area was the cloning and characterization of a FAAH gene from Sphingomonas paucimobilis, a bacterium known for its high content of 2-hydroxymyristic acid. nih.gov This enzyme, which requires NADH and molecular oxygen to function, was identified as a novel member of the vast cytochrome P450 (P450) superfamily. nih.govnih.gov

Despite this discovery, the full scope of enzymatic pathways leading to this compound remains largely unexplored. The vast diversity of microbial enzymes suggests that other, yet-to-be-discovered, biosynthetic genes and pathways exist. The field of biocatalysis has demonstrated that multi-enzyme cascades can be engineered for the enantioselective synthesis of (R)-2-hydroxy acids, though these are synthetic systems. researchgate.net The search for novel, naturally occurring hydroxylases with high stereoselectivity and substrate specificity for lauric acid is a critical future direction. The characterization of diverse P450 enzymes, which are known to hydroxylate fatty acids at various positions, presents a fertile ground for discovering new biocatalysts for this compound production. researchgate.netmarquette.edu

Advanced Structural Biology of this compound-Interacting Proteins

Understanding the interaction between this compound and proteins at a molecular level is crucial. The primary protein targets for structural studies are the fatty acid 2-hydroxylases (FA2H) that catalyze their formation. The crystal structure of Scs7p, a yeast homolog of human FA2H, has provided profound insights into this class of enzymes. nih.govrcsb.org

The Scs7p structure reveals an integral membrane protein with four transmembrane helices and a helical catalytic cap domain containing a dimetal-binding site. nih.govrcsb.org This active site is coordinated by highly conserved histidine residues, and site-directed mutagenesis has identified specific amino acids, such as Tyr-322 and Asp-323, as critical for the hydroxylase reaction. nih.govrcsb.org While this structure was determined for an enzyme that acts on a fatty acid within a ceramide, it serves as an excellent model for other FA2H enzymes. rcsb.org Similarly, the structure of a bacterial P450 fatty acid hydroxylase from Bacillus subtilis has revealed a hydrophobic channel that accommodates the substrate. researchgate.net

Future research must focus on obtaining high-resolution crystal structures of the Sphingomonas FAAH, preferably co-crystallized with lauric acid or this compound. Such structures would elucidate the precise molecular determinants of substrate binding and the mechanism of stereoselective α-hydroxylation, paving the way for rational enzyme engineering.

| Localization | Anchored in the endoplasmic reticulum membrane | rcsb.org |

Development of Targeted Research Probes and Chemical Tools for Cellular Studies

Investigating the precise cellular functions of lipids like this compound is inherently challenging due to the difficulty in visualizing and manipulating these molecules in living systems. acs.orgchimia.ch The field of chemical biology offers a powerful toolkit to overcome these obstacles through the design of specialized molecular probes. acs.orgrsc.org

The development of targeted probes for this compound is a key future objective. This involves the synthesis of analogs incorporating various functional moieties:

"Caged" derivatives: These molecules are inactive until triggered by an external stimulus, such as light, allowing for precise spatiotemporal control over the release of the active lipid inside a cell. acs.orgnih.gov

Clickable tags: Incorporation of small, bio-orthogonal tags (e.g., alkynes or azides) allows for the specific labeling of the lipid with fluorescent reporters or affinity handles after it has been metabolized by the cell. acs.orgnih.gov

Photo-crosslinking groups: These groups can be activated to form covalent bonds with nearby interacting proteins, enabling the identification of binding partners. nih.gov

It is crucial that these probes are rigorously validated. For example, 2-hydroxymyristic acid was long used as a probe to inhibit N-myristoyltransferase, but recent studies have shown it to be largely inactive or off-target in cellular assays, underscoring the need for careful characterization of any new chemical tool. nih.govresearchgate.net The development of well-characterized stereoisomers of 2'-hydroxy-ceramides as molecular tools demonstrates a successful strategy that could be adapted for this compound. nih.gov

Computational Approaches for Predicting Molecular Interactions and Biological Activities

Computational methods are becoming indispensable tools for accelerating research in biochemistry and molecular biology. Molecular dynamics (MD) simulations and docking studies can provide powerful predictive insights into the behavior of this compound and its interacting partners.

These approaches have already been successfully applied to related systems. For instance, MD simulations were used to generate a model of ceramide binding to the active site of the yeast hydroxylase Scs7p. rcsb.org In another study, simulations helped explain how specific mutations in a fungal enzyme altered its regioselectivity during fatty acid hydroxylation by analyzing the substrate's conformational states within the active site. d-nb.info

For this compound, computational strategies can be deployed to:

Model Substrate Binding: Dock lauric acid into the active sites of known and putative fatty acid hydroxylases to predict binding modes and rationalize stereochemical outcomes.

Identify Novel Targets: Screen the structure of this compound against databases of protein structures to identify potential new receptors or enzymes that may interact with it.

Guide Enzyme Engineering: Use modeling to predict the effects of specific mutations in a FAAH enzyme to enhance its catalytic efficiency or alter its substrate specificity for tailored biocatalytic applications.

Predict Biological Activity: Correlate structural features with activity at known targets, such as G-protein coupled receptors, to predict the signaling potential of this compound and its derivatives.

By integrating these computational approaches with experimental validation, researchers can significantly accelerate the pace of discovery in understanding the multifaceted roles of this compound.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the enantiomeric purity of (R)-2-hydroxylauric acid in synthetic samples?

  • Methodological Answer : Use chiral chromatography (e.g., HPLC with a chiral stationary phase like cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Validate purity via nuclear magnetic resonance (NMR) spectroscopy by analyzing diastereomeric derivatives (e.g., methyl esters) . For quantification, combine gas chromatography-mass spectrometry (GC-MS) with chiral derivatizing agents such as (R)- or (S)-1-phenylethylamine .

Q. How does the solubility profile of this compound influence its experimental applications in lipid membrane studies?

  • Answer : The compound exhibits limited solubility in polar solvents (e.g., DMSO, methanol) and moderate solubility in chloroform. For membrane studies, prepare stock solutions in chloroform and evaporate under nitrogen to form lipid films. Hydrate with buffer (e.g., PBS, pH 7.4) to create vesicles. Solubility constraints necessitate careful solvent selection to avoid aggregation artifacts .
Solubility Data (from )
Chloroform: Slightly soluble
Methanol: Slightly soluble
DMSO: Slightly soluble

Q. What analytical techniques are critical for characterizing the thermal stability of this compound?

  • Answer : Differential scanning calorimetry (DSC) reveals its melting point (46–47°C) and phase transitions. Thermogravimetric analysis (TGA) confirms decomposition temperatures (>200°C). For reproducibility, conduct analyses under inert gas (N₂) to prevent oxidation .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound in microbial stress responses be resolved?

  • Answer : In Vibrio parahaemolyticus, this compound accumulates during viable-but-non-culturable (VBNC) state induction under cold stress (4°C, 90 days) . However, its role may vary by species. To resolve contradictions:

Replicate experiments under identical conditions (NaCl concentration, temperature).

Use lipidomics to compare fatty acid profiles pre- and post-stress.

Validate via genetic knockout models (e.g., disrupt hydroxylation pathways) .

Key Findings from V. parahaemolyticus Study ()
VBNC State : 2-hydroxylauric acid ↑ 23–35%
Recovery Phase : Saturated fatty acids ↓, cis-vaccenic acid ↑ 20–32%

Q. What are the challenges in designing enantioselective syntheses of this compound for metabolic tracer studies?

  • Answer : Key challenges include:

  • Stereocontrol : Use asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution (lipases).
  • Isotope Labeling : Incorporate ¹³C at the hydroxyl-bearing carbon via malonyl-CoA precursors.
  • Purification : Optimize flash chromatography with gradient elution (hexane/ethyl acetate) to separate diastereomers .

Q. How do discrepancies in reported acid dissociation constants (pKa) for this compound impact its behavior in aqueous systems?

  • Answer : Predicted pKa values (≈3.86) vary due to solvent polarity and measurement techniques. For accurate results:

  • Use potentiometric titration in ethanol-water mixtures.
  • Apply computational models (e.g., COSMO-RS) to account for solvent effects.
  • Cross-validate with UV-Vis spectroscopy at varying pH .

Methodological Best Practices

  • Data Contradiction Analysis : Apply triangulation (e.g., combine GC-MS, NMR, and enzymatic assays) to verify lipid profiles .
  • Reproducibility : Document solvent purity (HPLC-grade), storage conditions (2–8°C), and batch-to-batch variability in synthetic samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-hydroxylauric acid
Reactant of Route 2
(R)-2-hydroxylauric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.